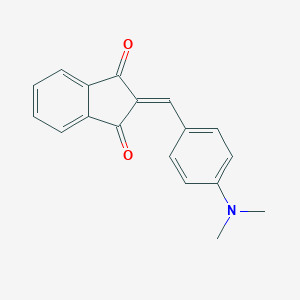

1,3-Indandione, 2-(p-dimethylaminobenzylidene)-

Description

1,3-Indandione, 2-(p-dimethylaminobenzylidene)- (CAS 21889-13-4), is a conjugated donor–acceptor compound synthesized via the condensation of 1,3-indandione with p-dimethylaminobenzaldehyde. Its structure features a benzylidene group substituted with a para-dimethylamino moiety, enabling strong electron-donating properties. The compound exhibits polymorphism, forming blue crystals (melting point 99 °C) in ethanol or scarlet solids from benzene, while reactions in the presence of piperidine yield red crystals with a higher melting point (198–200 °C) . This variability highlights the sensitivity of its physical properties to synthesis conditions. The compound has been studied for applications in organic electronics and photochemistry due to its extended π-conjugation and charge-transfer characteristics.

Properties

IUPAC Name |

2-[[4-(dimethylamino)phenyl]methylidene]indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-19(2)13-9-7-12(8-10-13)11-16-17(20)14-5-3-4-6-15(14)18(16)21/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOQBZBVYRPMRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176291 | |

| Record name | 1,3-Indandione, 2-(p-dimethylaminobenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21889-13-4 | |

| Record name | 2-[[4-(Dimethylamino)phenyl]methylene]-1H-indene-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21889-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylaminobenzylidene-1,3-indandione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021889134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC86434 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Indandione, 2-(p-dimethylaminobenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIMETHYLAMINOBENZYLIDENE-1,3-INDANDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DK9PDF575 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Standard Protocol

The most widely reported method involves:

-

Reactants :

-

1,3-Indanedione (1 eq)

-

4-(Dimethylamino)benzaldehyde (1 eq)

-

-

Solvent : Absolute ethanol

-

Conditions :

-

Gently heated to dissolve solids

-

Stirred overnight at room temperature

-

-

Workup :

-

Crystallization via filtration and washing with cold ethanol/hexanes

-

Table 1: Key Reaction Parameters

| Component | Value/Description | Source |

|---|---|---|

| Solvent | Absolute ethanol | |

| Base | None (autocatalytic) | |

| Reaction Time | Overnight (12–24 hours) | |

| Purification | Recrystallization (acetone, ethanol, etc.) |

Mechanistic Insight :

The reaction proceeds via deprotonation of the active methylene group in 1,3-indanedione, forming an enolate that attacks the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone (ID).

Alternative Methods and Variations

Piperidine-Catalyzed Reaction

Acetic Acid-Catalyzed Reaction

Table 2: Comparative Yields and Conditions

| Base/Catalyst | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| None | Ethanol | RT | 12–24 h | 98% | |

| Piperidine | Benzyl alcohol | 90°C | 4–5 h | 87–94% | |

| Acetic acid | Ethanol | Reflux | 24 h | 70% |

Key Observations :

-

Ethanol as a solvent enables high yields without added base, likely due to its ability to stabilize intermediates.

-

Piperidine enhances reaction rate but requires higher temperatures, reducing practicality for large-scale synthesis.

Purification and Characterization

Crystallization Techniques

ID crystallizes readily from polar solvents:

Table 3: Characteristic Peaks

Structural and Supramolecular Analysis

Crystal Structure

Solvent Effects on Absorption

Note : Reversed solvatochromism observed, with higher absorption in chloroform.

Applications and Derivatives

ID serves as a precursor for:

-

Nonlinear Optical (NLO) Materials : Due to push–pull electronic effects.

-

Polymer Composites : Hybrid nanofibers with poly-3-hexylthiophene (P3HT) for optoelectronic applications.

-

Spiro-Oxirane Derivatives : Reacting with H₂O₂/NaOH yields antitubercular agents.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

1,3-Indandione, 2-(p-dimethylaminobenzylidene)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the indandione core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

1,3-Indandione, 2-(p-dimethylaminobenzylidene)- has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its use in developing new pharmaceuticals, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1,3-Indandione, 2-(p-dimethylaminobenzylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It can also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Research Findings and Implications

- Polymorphism and Optoelectronic Properties: The target compound’s charge-transfer capabilities are superior to Quinoline Yellow components, making it a candidate for organic semiconductors .

- Purity Challenges: Unlike rodenticides, which require high purity for toxicity profiles, the target compound’s utility in materials science tolerates minor byproducts .

- Reactivity : Indolin-2-one derivatives exhibit greater functionalization versatility (e.g., nitrogen alkylation) compared to 1,3-indandione analogs, guiding scaffold selection in medicinal chemistry .

Biological Activity

1,3-Indandione, 2-(p-dimethylaminobenzylidene)- is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

1,3-Indandione derivatives are characterized by their unique structural features that contribute to their biological activity. The specific compound under consideration contains a dimethylaminobenzylidene moiety, which enhances its electron-donating properties and overall reactivity.

Biological Activities

Research indicates that 1,3-Indandione, 2-(p-dimethylaminobenzylidene)- exhibits several notable biological activities:

- Antioxidant Activity : This compound has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. The antioxidant properties are essential for protecting cells from damage associated with various diseases.

- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. This makes it a potential candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound has been reported to inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.

- Anticancer Potential : Preliminary studies suggest that 1,3-Indandione derivatives may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of tumor growth.

The mechanisms underlying the biological activities of 1,3-Indandione, 2-(p-dimethylaminobenzylidene)- include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes and cancer progression.

- Interaction with Cellular Signaling Pathways : It is believed that this compound can modulate key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

- Antioxidant Study : A study evaluated the antioxidant capacity of 1,3-Indandione derivatives using various assays (DPPH, ABTS). The results indicated a significant reduction in free radical levels compared to controls, affirming its potential as a natural antioxidant .

- Antimicrobial Activity : Research demonstrated that the compound exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations .

- Anti-inflammatory Research : In vitro studies showed that treatment with this compound reduced the production of TNF-alpha and IL-6 in activated macrophages, highlighting its anti-inflammatory capabilities .

- Cancer Cell Line Studies : In assays involving various cancer cell lines (e.g., breast and colon), the compound was found to induce apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis confirmed cell cycle arrest at the G2/M phase .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.